1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Overview
Description
1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step reactions. One common synthetic route includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization reactions . The reaction conditions often require the use of catalysts such as Brønsted acids (e.g., acetic acid, formic acid) or metal catalysts like copper-doped CdS nanoparticles . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinazoline rings, often using reagents like sodium hydride or lithium diisopropylamide
Scientific Research Applications
1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be compared with other spiro compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a spiro structure but differs in its functional groups and applications.
1-Naphthalenyl (1-pentyl-1H-indazol-3-yl)methanone: Known for its use as a synthetic cannabinoid, this compound has a different mechanism of action and application compared to 1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione.
The uniqueness of 1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
1'-(naphthalen-1-ylmethyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-24-20-12-3-5-14-22(20)27-26(28-24)21-13-4-6-15-23(21)29(25(26)31)16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15,27H,16H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYRWWMSPTSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C5(C3=O)NC6=CC=CC=C6C(=O)N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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